Triallyl trimellitate
Overview
Description
Triallyl trimellitate, also known as triallyl 1,2,4-benzenetricarboxylate, is an organic compound with the molecular formula C18H18O6. It is a triester derived from trimellitic acid and allyl alcohol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Mechanism of Action
Target of Action
Triallyl trimellitate is primarily used as a skin conditioning agent and plasticizer in cosmetics . It interacts with the skin cells, providing a conditioning effect that can improve the feel and appearance of the skin.
Mode of Action
This compound is an alkyl ester of trimellitic acid . It is structurally related to other trialkyl trimellitates, differing only in the length and branching of the alkyl chains . The compound can be metabolized via hydrolysis back to the parent alcohol and acid .
Biochemical Pathways
The metabolic products of this compound are likely to be structurally related as simple alkyl alcohols, mono-esters of trimellitic acid, di-esters of trimellitic acid, and trimellitic acid . This is due to the presence of arylesterases in the skin, which can break down the compound .
Pharmacokinetics
It is known that the compound can be metabolized via hydrolysis back to the parent alcohol and acid . The parent alcohol and acid could be present as residual materials .
Result of Action
The primary result of this compound’s action is its conditioning effect on the skin. It improves the feel and appearance of the skin, making it a valuable ingredient in cosmetics .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is used as a cross-linking co-agent for thermoplastics and synthetic rubbers, where it provides excellent electrical, chemical, and heat resistance . The compound’s efficacy and stability can be affected by factors such as temperature, pH, and the presence of other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Triallyl trimellitate is synthesized through the esterification of trimellitic anhydride with allyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation columns, are common in industrial production to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions: Triallyl trimellitate undergoes various chemical reactions, including:
Polymerization: It can undergo free-radical polymerization to form cross-linked polymers.
Hydrolysis: The ester bonds in this compound can be hydrolyzed under acidic or basic conditions to yield trimellitic acid and allyl alcohol.
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile are used under thermal or photochemical conditions.
Hydrolysis: Acidic or basic aqueous solutions are used, with heating to accelerate the reaction.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed:
Polymerization: Cross-linked polymer networks.
Hydrolysis: Trimellitic acid and allyl alcohol.
Oxidation: Carboxylic acids derived from the oxidation of allyl groups.
Scientific Research Applications
Triallyl trimellitate finds applications in various scientific research fields, including:
Chemistry: Used as a monomer in the synthesis of cross-linked polymers and copolymers.
Biology: Employed in the preparation of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in the development of controlled-release formulations.
Industry: Utilized as a plasticizer in the production of flexible plastics and as a cross-linking agent in coatings and adhesives.
Comparison with Similar Compounds
Triallyl trimellitate can be compared with other similar compounds, such as:
Triethylhexyl trimellitate: Used as a plasticizer with different alkyl chain lengths.
Tridecyl trimellitate: Another plasticizer with longer alkyl chains, providing different mechanical properties.
Tricaprylyl/capryl trimellitate: Used in cosmetics as a skin conditioning agent and plasticizer.
Uniqueness: this compound is unique due to its three allyl groups, which allow it to undergo extensive cross-linking and polymerization reactions. This property distinguishes it from other trimellitates, which may have different alkyl groups and thus different reactivity and applications.
Biological Activity
Triallyl trimellitate (TATM) is a multifunctional monomer used in various polymerization processes, and its biological activity has garnered attention due to its potential applications in materials science and concerns regarding safety and toxicity. This article explores the biological activity of TATM, focusing on its effects on cellular systems, potential endocrine disruption, and relevant case studies.
Chemical Structure and Properties
This compound is an ester derived from trimellitic acid, characterized by three allyl groups attached to the trimellitic backbone. Its chemical structure allows for cross-linking in polymer matrices, making it valuable in the production of durable materials. The polymerization behavior of TATM has been studied extensively, revealing insights into its gelation properties and interactions with other compounds .
1. Cytotoxicity and Cell Viability
Research indicates that TATM exhibits low cytotoxicity in various cell lines. A study demonstrated that TATM did not significantly affect cell viability at concentrations commonly used for polymerization . However, the long-term effects of exposure to TATM and its degradation products remain under investigation.
3. Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of TATM. For instance, a study involving animal models assessed the effects of triethylhexyl trimellitate (a related compound) on liver function, revealing mild reversible effects without significant long-term toxicity . Although these findings do not directly translate to TATM, they provide a context for understanding the potential risks associated with similar compounds.
Case Study 1: Polymerization Behavior
A study focused on the polymerization behavior of TATM revealed that it forms a microgel-like network under free-radical conditions. The gelation process was influenced by the presence of unreacted double bonds and cyclized radicals, which enhanced intermolecular cross-linking . This behavior is crucial for applications in coatings and adhesives where mechanical strength is paramount.
Case Study 2: Hormonal Activity Assessment
In another investigation, metabolites of tri-(2-ethylhexyl) trimellitate were synthesized to evaluate their effects on hormone receptors. The study found that certain metabolites acted as agonists or antagonists at non-cytotoxic concentrations, suggesting that similar investigations should be conducted for TATM to clarify its biological impact .
Data Tables
Properties
IUPAC Name |
tris(prop-2-enyl) benzene-1,2,4-tricarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-4-9-22-16(19)13-7-8-14(17(20)23-10-5-2)15(12-13)18(21)24-11-6-3/h4-8,12H,1-3,9-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPURDFRFHUDSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1=CC(=C(C=C1)C(=O)OCC=C)C(=O)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29323-03-3 | |
Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-tri-2-propen-1-yl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29323-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4044901 | |
Record name | Triallyl trimellitate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4044901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2694-54-4 | |
Record name | Triallyl trimellitate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2694-54-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triallyl trimellitate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002694544 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-tri-2-propen-1-yl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Triallyl trimellitate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4044901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triallyl benzene-1,2,4-tricarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.422 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIALLYL TRIMELLITATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MJD3RL023 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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